

Application Notes and Protocols: Synthesis of N-phenyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-phenyl-1H-imidazole-5-carboxamide*

Cat. No.: B079331

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **N-phenyl-1H-imidazole-5-carboxamide**. The synthesis is a two-step process commencing with the preparation of 1H-imidazole-5-carboxylic acid via the hydrolysis of its ethyl ester, followed by an amide coupling reaction with aniline. This protocol offers a robust and reliable method for obtaining the target compound for use in research and drug development. Additionally, this note explores the relevance of imidazole-5-carboxamide derivatives in significant biological signaling pathways, highlighting their potential as modulators of the Takeda G-protein-coupled receptor 5 (TGR5) and the HIV-1 integrase/LEDGF/p75 interaction.

Introduction

N-phenyl-1H-imidazole-5-carboxamide is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the imidazole scaffold in numerous biologically active molecules. The synthesis of such compounds is a critical step in the discovery of new therapeutic agents. The protocol outlined herein is designed to be accessible and reproducible for researchers in the field.

Data Presentation

Physicochemical Data of N-phenyl-1H-imidazole-5-carboxamide

Property	Value	Reference
CAS Number	13189-13-4	[1]
Molecular Formula	C ₁₀ H ₉ N ₃ O	[1]
Molecular Weight	187.20 g/mol	[1]
Melting Point	227-228 °C	

Predicted NMR Data for N-phenyl-1H-imidazole-5-carboxamide

¹ H NMR (DMSO-d ₆)	Predicted δ (ppm)	¹³ C NMR (DMSO-d ₆)	Predicted δ (ppm)
Imidazole H-2	~8.2	Imidazole C=O	~162
Imidazole H-4	~7.8	Phenyl C-1' (ipso)	~139
Phenyl H-2', H-6'	~7.6	Imidazole C-5	~138
Phenyl H-3', H-5'	~7.3	Imidazole C-2	~135
Phenyl H-4'	~7.1	Phenyl C-2', C-6'	~129
Imidazole NH	~12.5 (broad)	Phenyl C-4'	~124
Amide NH	~10.2	Phenyl C-3', C-5'	~120
Imidazole C-4	~118		

Note: Predicted values are based on typical chemical shifts for similar imidazole and N-phenylamide structures.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

Step 1: Synthesis of 1H-imidazole-5-carboxylic acid

This procedure involves the hydrolysis of ethyl 1H-imidazole-5-carboxylate.

Materials:

- Ethyl 1H-imidazole-5-carboxylate
- Sodium hydroxide (NaOH)
- Ethanol (EtOH)
- Water (H₂O)
- Hydrochloric acid (HCl)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- pH paper or meter

Procedure:

- Dissolve ethyl 1H-imidazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.
- Add a solution of sodium hydroxide (2-3 equivalents) to the flask.
- Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Carefully neutralize the mixture with concentrated hydrochloric acid to a pH of approximately 5-6.
- The product will precipitate out of the solution.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-imidazole-5-carboxylic acid.

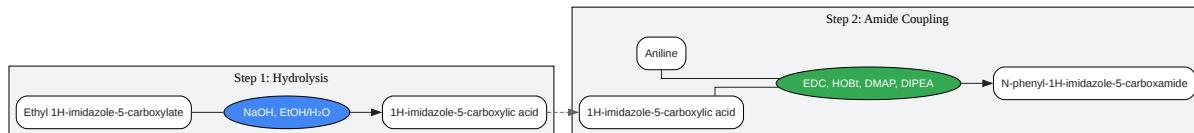
Step 2: Synthesis of N-phenyl-1H-imidazole-5-carboxamide

This procedure details the amide coupling of 1H-imidazole-5-carboxylic acid with aniline using EDC, HOBr, and DMAP as coupling agents.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- 1H-imidazole-5-carboxylic acid
- Aniline
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBr)
- 4-Dimethylaminopyridine (DMAP)
- N,N-Diisopropylethylamine (DIPEA)
- Acetonitrile (CH_3CN)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer

Procedure:

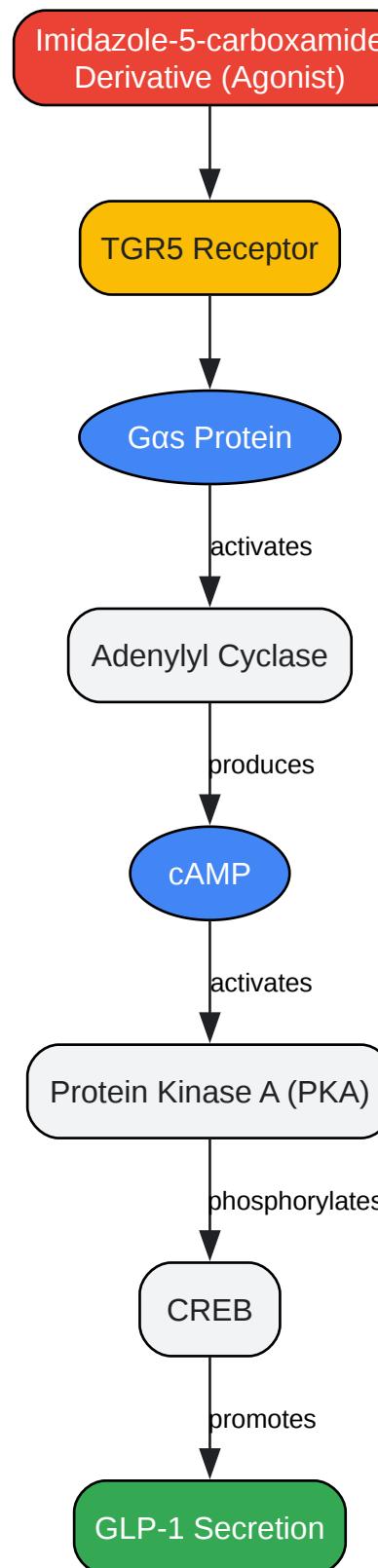

- To a solution of 1H-imidazole-5-carboxylic acid (1 equivalent) in acetonitrile, add EDC (1.2 equivalents), HOBr (0.1 equivalents), and DMAP (1 equivalent).

- Add aniline (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
- Upon completion, quench the reaction with water and extract with dichloromethane.
- Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **N-phenyl-1H-imidazole-5-carboxamide**.

Signaling Pathways and Experimental Workflows

Synthetic Workflow

The synthesis of **N-phenyl-1H-imidazole-5-carboxamide** follows a two-step sequence. The first step is the hydrolysis of the ethyl ester to the carboxylic acid, which is then coupled with aniline in the second step to form the final amide product.

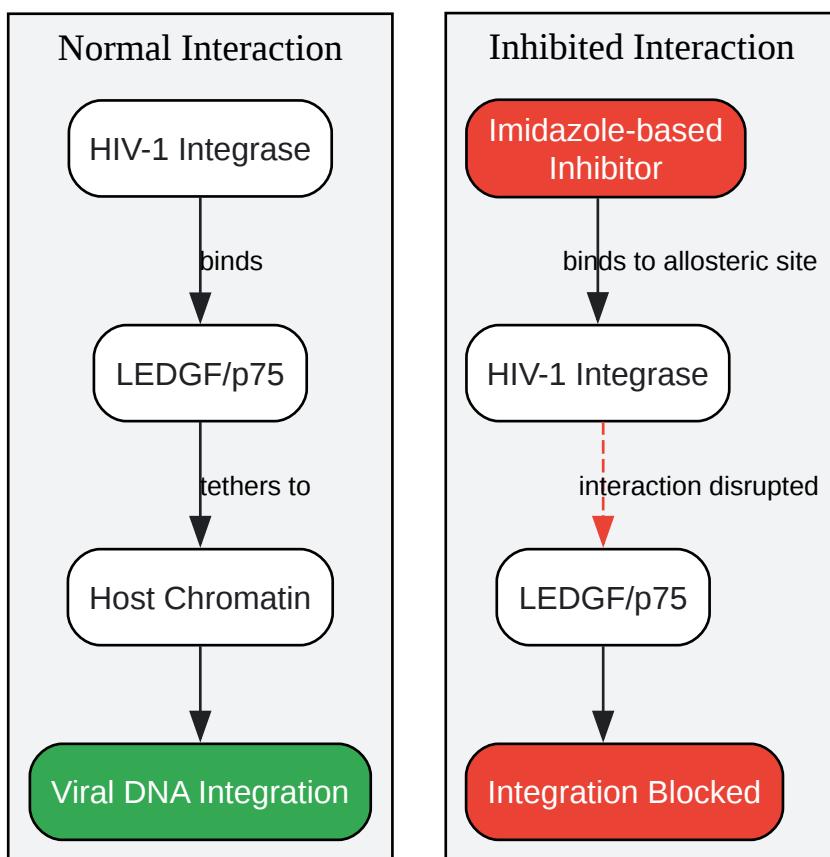


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N-phenyl-1H-imidazole-5-carboxamide**.

TGR5 Signaling Pathway

Derivatives of 1H-imidazole-5-carboxamide have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases. Activation of TGR5 by a ligand, such as an imidazole derivative, initiates a downstream signaling cascade.



[Click to download full resolution via product page](#)

Caption: TGR5 signaling pathway activated by an imidazole agonist.[9][10][11][12][13]

HIV-1 Integrase and LEDGF/p75 Interaction

Certain imidazole carboxamides act as allosteric inhibitors of HIV-1 integrase by disrupting its interaction with the cellular cofactor LEDGF/p75. This interaction is crucial for the integration of the viral DNA into the host genome.

[Click to download full resolution via product page](#)

Caption: Inhibition of HIV-1 integrase-LEDGF/p75 interaction.[14][15][16][17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Phenyl-1H-imidazole-5-carboxamide | 13189-13-4 | NAA18913 [biosynth.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBr as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBr as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.biologists.com [journals.biologists.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification of the LEDGF/p75 HIV-1 integrase-interaction domain and NLS reveals NLS-independent chromatin tethering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LEDGF/p75 functions downstream from preintegration complex formation to effect gene-specific HIV-1 integration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of N-phenyl-1H-imidazole-5-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079331#synthesis-of-n-phenyl-1h-imidazole-5-carboxamide-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com